2,2-Dimethyl-5-[(2-nitroanilino)methylene]-1,3-dioxane-4,6-dione
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Overview
Description
2,2-Dimethyl-5-[(2-nitroanilino)methylene]-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C13H12N2O6. It is a derivative of Meldrum’s acid, which is known for its high reactivity and versatility in organic synthesis . This compound features a dioxane ring with a nitroaniline substituent, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 2,2-Dimethyl-5-[(2-nitroanilino)methylene]-1,3-dioxane-4,6-dione typically involves the condensation of Meldrum’s acid with 2-nitroaniline under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or acetic anhydride, to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
2,2-Dimethyl-5-[(2-nitroanilino)methylene]-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: The dioxane ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-5-[(2-nitroanilino)methylene]-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-[(2-nitroanilino)methylene]-1,3-dioxane-4,6-dione involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the dioxane ring can be hydrolyzed to release reactive intermediates. These properties make it a versatile compound in organic synthesis and chemical research .
Comparison with Similar Compounds
2,2-Dimethyl-5-[(2-nitroanilino)methylene]-1,3-dioxane-4,6-dione is unique due to its combination of a dioxane ring and a nitroaniline substituent. Similar compounds include:
Meldrum’s acid: The parent compound, known for its high reactivity and use in various organic reactions.
Dimedone: Another diketone compound with similar reactivity but different structural features.
Barbituric acid: A compound with a similar dioxane ring structure but different functional groups.
These compounds share some reactivity patterns but differ in their specific applications and chemical properties.
Properties
CAS No. |
25063-47-2 |
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Molecular Formula |
C13H12N2O6 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
2,2-dimethyl-5-[(2-nitroanilino)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H12N2O6/c1-13(2)20-11(16)8(12(17)21-13)7-14-9-5-3-4-6-10(9)15(18)19/h3-7,14H,1-2H3 |
InChI Key |
KUVZCUQVRLWDDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=CC=C2[N+](=O)[O-])C(=O)O1)C |
Origin of Product |
United States |
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